REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:18][CH3:19])(=[O:17])[CH:14]([CH3:16])[CH3:15].Br[CH2:21][CH2:22][Cl:23].Cl>O.O1CCCC1>[Cl:23][CH2:22][CH2:21][C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
75.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
68.9 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OC
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes and, at -70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was dried and, under an argon atmosphere
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for an additional 20 minutes and, at -70° C.
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature where it
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for an additional five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 150 ml of aqueous 10% hydrochloric acid
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with 150 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |